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Compound of Interest

Compound Name: V-58

Cat. No.: B1193765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, biological

activity, and putative mechanism of action of V58, a potent kinase inhibitor with potential

applications in oncology.

Chemical Identity and Properties
V58 is a synthetic organic molecule belonging to the N-trisubstituted pyrimidine class of

compounds. Its chemical structure and identifiers are summarized below.
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Identifier Value

IUPAC Name

phenyl 2-[[4-[4-(dimethylamino)piperidin-1-yl]-2-

methoxy-phenyl]amino]-4-(1H-indol-3-

yl)pyrimidine-5-carboxylate

CAS Number Not explicitly assigned in public databases.

Molecular Formula C39H39N7O3

Molecular Weight 665.78 g/mol

Canonical SMILES

COC1=C(C=C(C=C1)N(C)C2CCN(CC2)C)NC3

=NC=C(C(=C3)C(=O)OC4=CC=CC=C4)C5=CN

C6=CC=CC=C65

InChI Key InChIKey=... (Not readily available)

PDB Ligand ID V58[1]

Biological Activity and Quantitative Data
V58 has been identified as a potent inhibitor of the Rearranged during Transfection (RET)

receptor tyrosine kinase. The following table summarizes the available quantitative data for a

closely related analog from the same chemical series, which provides an indication of the

potency of this class of compounds.

Compound ID Target Assay Type IC50 (nM)

Compound 20 RET In vitro kinase assay 18.68 ± 2.71

Compound 20 RET V804M In vitro kinase assay 18.68 ± 2.71

Data for Compound 20, a closely related N-trisubstituted pyrimidine derivative.

Experimental Protocols
The following sections detail the generalized experimental protocols for the synthesis and

biological evaluation of V58 and related N-trisubstituted pyrimidine derivatives.
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General Synthesis Protocol
The synthesis of N-trisubstituted pyrimidine derivatives, including V58, typically involves a

multi-step process. A generalized synthetic route is outlined below:

2,6-dichloropyrimidine

Introduction of R1 group

Reaction with R1-NH2

Intermediate 1

Nucleophilic substitution with substituted aniline

Intermediate 2

Suzuki coupling with indole boronic acid

Final Product (V58 analog)

Click to download full resolution via product page

Generalized synthetic workflow for N-trisubstituted pyrimidines.
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Step 1: Introduction of the first substituent. 2,6-dichloropyrimidine is reacted with a primary

amine to introduce the first substituent at the C2 position.

Step 2: Nucleophilic aromatic substitution. The resulting intermediate is then subjected to a

nucleophilic aromatic substitution with a substituted aniline to introduce the second substituent

at the C4 position.

Step 3: Suzuki coupling. The final indole moiety is introduced at the C6 position via a Suzuki

coupling reaction with the corresponding indole boronic acid derivative.

Step 4: Purification. The final product is purified using standard chromatographic techniques,

such as column chromatography or preparative HPLC.

In Vitro Kinase Inhibition Assay
The inhibitory activity of V58 and its analogs against RET kinase is determined using an in vitro

kinase assay.
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Prepare assay buffer and reagents

Add test compound (V58) at various concentrations

Add recombinant RET kinase

Initiate reaction with ATP and substrate

Incubate at room temperature

Stop reaction

Measure kinase activity (e.g., using luminescence or fluorescence)

Calculate IC50 values

Click to download full resolution via product page

Workflow for an in vitro kinase inhibition assay.

Reagents:
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Recombinant human RET kinase

Kinase substrate (e.g., a synthetic peptide)

ATP (Adenosine triphosphate)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Test compound (V58)

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

The test compound is serially diluted to various concentrations.

The recombinant RET kinase and the substrate are added to the wells of a microplate.

The test compound is added to the respective wells.

The kinase reaction is initiated by the addition of ATP.

The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

The reaction is stopped, and the remaining ATP or the generated ADP is quantified using a

detection reagent.

The luminescence or fluorescence signal is measured using a plate reader.

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm

of the compound concentration.

Mechanism of Action and Signaling Pathway
V58 is a type I kinase inhibitor, meaning it binds to the active, ATP-binding conformation of the

RET kinase. By occupying the ATP-binding pocket, V58 prevents the phosphorylation of

downstream substrates, thereby inhibiting the activation of the RET signaling pathway.
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The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.

Aberrant activation of this pathway due to mutations or fusions of the RET gene is a known

driver in several types of cancer, including thyroid and lung cancers.
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Simplified RET signaling pathway and the inhibitory action of V58.
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Pathway Description:

Ligand Binding: Glial cell line-derived neurotrophic factor (GDNF) family ligands bind to their

specific GFRα co-receptors.

Receptor Dimerization and Activation: This complex then brings two RET molecules together,

leading to their dimerization and autophosphorylation, which activates the kinase domain.

Downstream Signaling: Activated RET phosphorylates various intracellular substrates,

initiating multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and

JAK/STAT pathways.

Cellular Response: These pathways converge on the nucleus to regulate gene expression,

ultimately controlling cellular processes such as proliferation, survival, and differentiation.

Inhibition by V58: V58 binds to the ATP-binding site of the RET kinase, preventing its

autophosphorylation and the subsequent activation of downstream signaling pathways. This

leads to the inhibition of cancer cell growth and survival in RET-driven malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1193765?utm_src=pdf-custom-synthesis
https://www.rcsb.org/ligand/V58
https://www.benchchem.com/product/b1193765#cas-number-and-chemical-identifiers-for-v-58
https://www.benchchem.com/product/b1193765#cas-number-and-chemical-identifiers-for-v-58
https://www.benchchem.com/product/b1193765#cas-number-and-chemical-identifiers-for-v-58
https://www.benchchem.com/product/b1193765#cas-number-and-chemical-identifiers-for-v-58
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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